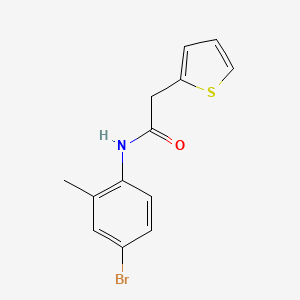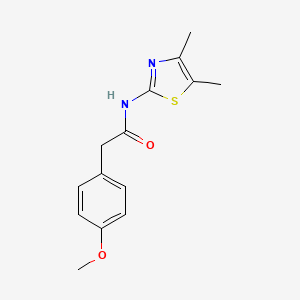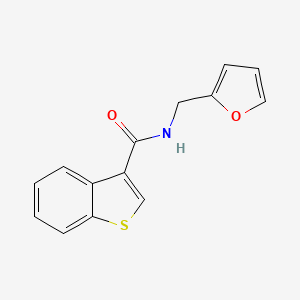![molecular formula C18H21N3O B5830225 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole, also known as Tinuvin 327, is a widely used ultraviolet (UV) absorber in various industrial applications. It is a chemical compound that belongs to the benzotriazole family and is commonly used in plastics, coatings, and adhesives to protect them from UV radiation.
作用机制
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 works by absorbing UV radiation and converting it into heat, which dissipates harmlessly. It acts as a photochemical filter and prevents the formation of free radicals that can cause damage to the polymer matrix. 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 is effective in absorbing UV radiation in the range of 290-400 nm.
Biochemical and Physiological Effects
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 is considered to be non-toxic and non-carcinogenic. It is not absorbed through the skin and does not cause any adverse effects on the human body. However, some studies have reported that 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 can cause skin irritation and allergic reactions in some individuals.
实验室实验的优点和局限性
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 has several advantages as a UV stabilizer, including its high efficiency, low volatility, and compatibility with various polymers. It is also cost-effective and easy to handle. However, 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 has some limitations, such as its limited solubility in certain solvents and its tendency to migrate to the surface of the polymer, which can affect its long-term stability.
未来方向
There are several future directions for research on 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the environmental impact of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 and its degradation products. Furthermore, there is a need for more studies on the potential use of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 in the treatment of skin diseases caused by UV radiation. Finally, there is a need for the development of new UV stabilizers that can provide better protection against a wider range of UV radiation.
Conclusion
In conclusion, 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 is a widely used UV stabilizer in various industrial applications. It is synthesized through a multi-step process and has been extensively studied for its UV absorption properties. 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 works by absorbing UV radiation and preventing the formation of free radicals that can cause damage to the polymer matrix. It has several advantages as a UV stabilizer, but also has some limitations. Future research on 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 should focus on the development of new synthesis methods, investigation of its environmental impact, and the potential use in the treatment of skin diseases caused by UV radiation.
合成方法
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 can be synthesized by reacting 2-isopropyl-5-methylphenol with epichlorohydrin to form 2-(2-isopropyl-5-methylphenoxy)propanol. This intermediate is then reacted with 1H-1,2,3-benzotriazole in the presence of a base to form 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole. The final product is obtained by purification through recrystallization.
科学研究应用
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 has been extensively studied for its UV absorption properties and has found applications in various fields such as polymer chemistry, material science, and environmental science. It is commonly used as a UV stabilizer in plastics, coatings, and adhesives to prevent their degradation due to UV radiation. 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 has also been investigated for its potential use in the treatment of skin diseases caused by UV radiation.
属性
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13(2)15-9-8-14(3)12-18(15)22-11-10-21-17-7-5-4-6-16(17)19-20-21/h4-9,12-13H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUWGDWKRQYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5830146.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)


![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylcyclopropanecarbohydrazide](/img/structure/B5830188.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)



![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)

![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)